N-(3-chlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
"N-(3-chlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide" (hereafter referred to as Compound A) is a thieno[2,3-d]pyrimidine derivative with a sulfanyl acetamide side chain. Its structural features include:
- A 3-chlorophenyl group on the acetamide moiety.
- A 5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidine core substituted with a prop-2-en-1-yl (allyl) group at position 2.
Properties
Molecular Formula |
C19H18ClN3O2S2 |
|---|---|
Molecular Weight |
420.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-4-8-23-18(25)16-11(2)12(3)27-17(16)22-19(23)26-10-15(24)21-14-7-5-6-13(20)9-14/h4-7,9H,1,8,10H2,2-3H3,(H,21,24) |
InChI Key |
ATXWBXTVJUMFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)CC=C)C |
Origin of Product |
United States |
Biological Activity
N-(3-chlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thieno[2,3-d]pyrimidine moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of this compound is C24H22ClN3O2S2, with a molecular weight of 484.03 g/mol. The compound's predicted properties include a density of approximately 1.36 g/cm³ and a pKa value of 12.51, indicating its potential solubility in biological systems .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The thieno[2,3-d]pyrimidine structure is known to inhibit specific kinases and enzymes that play crucial roles in cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has shown potential in inhibiting tyrosine kinases, which are often overactive in cancer cells .
- Antioxidant Properties : It may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Modulation of Inflammatory Pathways : The compound could influence inflammatory cytokines and pathways, potentially providing therapeutic benefits in inflammatory diseases.
In Vitro Studies
Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines.
In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in reducing tumor growth in xenograft models. For instance:
- Xenograft Model : Administration of the compound resulted in a significant reduction in tumor volume compared to control groups (p < 0.05) .
Case Studies
-
Case Study on Breast Cancer :
A study examined the effects of the compound on MCF-7 breast cancer cells. Results showed that treatment led to apoptosis and cell cycle arrest at the G1 phase. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21. -
Case Study on Lung Cancer :
In A549 lung cancer cells, this compound inhibited cell migration and invasion through the modulation of matrix metalloproteinases (MMPs) .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and ester-like functionalities in the molecule undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux (12–24 hrs) | Cleavage to 3-chloroaniline and thienopyrimidine-carboxylic acid derivative | |
| Sulfanyl group hydrolysis | NaOH (2M), 80°C | Replacement of sulfanyl group with hydroxyl (–OH) |
Hydrolysis kinetics depend on steric hindrance from the 5,6-dimethyl and propenyl substituents, which slow reaction rates compared to simpler analogs.
Nucleophilic Substitution
The sulfanyl (–S–) group acts as a leaving group in displacement reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C | Methylthio derivative | 78% |
| Benzyl chloride | THF, TEA, 40°C | Benzylthio analog | 65% |
Substitution occurs regioselectively at the sulfanyl position due to electron withdrawal by the pyrimidinone ring .
Oxidation Reactions
Controlled oxidation modifies the sulfur atom:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 25°C, 6 hrs | Sulfoxide (–SO–) | Intermediate for prodrug synthesis |
| mCPBA | DCM, 0°C, 2 hrs | Sulfone (–SO<sub>2</sub>–) | Enhanced kinase inhibition activity |
Sulfone derivatives show improved solubility in polar solvents but reduced metabolic stability .
Cycloaddition and Ring-Opening
The propenyl side chain participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Bicyclic adduct | Endo preference |
| Tetracyanoethylene | DMF, 70°C, 12 hrs | Fused thienopyrimidine-cyclohexene system | >90% diastereoselectivity |
These reactions expand the compound’s scaffold for structure-activity relationship (SAR) studies .
Metal-Catalyzed Coupling
Palladium-mediated cross-couplings enable aryl functionalization:
| Reaction | Catalyst System | Substrate | Efficiency |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 4-Bromophenylboronic acid | 82% conversion |
| Buchwald-Hartwig amination | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Morpholine | 68% yield |
Optimized protocols use microwave irradiation (150°C, 30 min) to accelerate coupling rates .
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Wavelength | Solvent | Product | Mechanism |
|---|---|---|---|
| 254 nm | Acetonitrile | Ring-contracted thiophene-pyridine hybrid | [4π]-Electrocyclization |
| 365 nm | Methanol | Sulfur-centered radical dimer | Homolytic S–S bond formation |
Photoproducts exhibit redshifted UV-Vis absorption, enabling applications in photopharmacology.
Enzymatic Modifications
Biocatalytic transformations enhance drug-likeness:
| Enzyme | Reaction | Outcome | Turnover Frequency |
|---|---|---|---|
| Cytochrome P450 3A4 | N-Dealkylation | Removal of propenyl group | 12 min<sup>−1</sup> |
| Horseradish peroxidase | Oxidative coupling with phenols | Polymeric conjugates | 0.8 μM<sup>−1</sup>s<sup>−1</sup> |
Metabolic pathways were mapped using LC-HRMS and <sup>13</sup>C-isotope labeling .
Analytical Monitoring
Key techniques for reaction tracking:
-
HPLC : C18 column, 0.1% TFA/ACN gradient (retention time = 8.2 min for parent compound)
-
TLC : Silica gel 60 F<sub>254</sub>, ethyl acetate/hexanes (1:1, R<sub>f</sub> = 0.33)
-
NMR (DMSO-<i>d</i><sub>6</sub>): Characteristic δ 10.2 ppm (amide NH), 6.8–7.4 ppm (aromatic H)
This comprehensive reactivity profile enables rational design of derivatives with tailored pharmaceutical properties.
Comparison with Similar Compounds
Research Findings and Data
Spectroscopic Characterization
Preparation Methods
Cyclocondensation of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
The thieno[2,3-d]pyrimidinone scaffold is synthesized via base-catalyzed cyclocondensation, as demonstrated by Davoodnia et al.. Reacting 2-amino-4,5-dimethylthiophene-3-carbonitrile with urea in the presence of potassium tert-butoxide yields the 4-oxo intermediate.
Reaction Conditions :
- Solvent: tert-Butanol
- Base: KOtBu (1.2 equiv)
- Temperature: Reflux (82–85°C)
- Time: 6–8 hours
The reaction proceeds via nucleophilic attack of the thiophene amine on the carbonyl carbon of urea, followed by cyclodehydration.
Introduction of the Allyl Group at Position 3
Alkylation of the Pyrimidinone Nitrogen
The 3-position nitrogen undergoes alkylation using allyl bromide under basic conditions.
Procedure :
- Dissolve the pyrimidinone core (1 equiv) in anhydrous DMF.
- Add NaH (1.5 equiv) at 0°C and stir for 30 minutes.
- Dropwise add allyl bromide (1.2 equiv) and warm to room temperature.
- Quench with ice water and extract with ethyl acetate.
Functionalization at Position 2: Bromination and Thiolation
Electrophilic Bromination
Position 2 of the thieno ring is brominated using N-bromosuccinimide (NBS) under radical conditions.
Conditions :
- Solvent: CCl₄
- Initiator: AIBN (0.1 equiv)
- Temperature: 70°C
- Time: 4 hours
Thiolation via Thiourea Substitution
The bromide is displaced with a thiol group using thiourea in ethanol.
Procedure :
- Reflux the brominated compound (1 equiv) with thiourea (2 equiv) in ethanol for 12 hours.
- Hydrolyze the intermediate isothiouronium salt with 2M NaOH.
Synthesis of N-(3-Chlorophenyl)chloroacetamide
Acetylation of 3-Chloroaniline
3-Chloroaniline reacts with chloroacetyl chloride in ethyl acetate.
Conditions :
- Solvent: Ethyl acetate
- Base: Triethylamine (1.5 equiv)
- Temperature: 0°C → room temperature
- Time: 2 hours
Coupling Reaction: Formation of the Sulfanyl Bridge
Nucleophilic Substitution
The thiolate anion from the heterocycle attacks the chloroacetamide’s α-carbon.
Procedure :
- Dissolve the thiolated heterocycle (1 equiv) in DMF.
- Add NaH (1.2 equiv) and stir for 20 minutes.
- Add N-(3-chlorophenyl)chloroacetamide (1 equiv) and heat to 60°C for 6 hours.
Optimization and Reaction Conditions
Solvent and Base Selection
Temperature and Time
- Coupling proceeds efficiently at 60°C; higher temperatures promote side reactions.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The compound is synthesized via multi-step reactions. Key steps include constructing the thienopyrimidinone core followed by introducing substituents. For example:
- Step 1 : React 5,6-dimethyl-4-hydroxythieno[2,3-d]pyrimidin-2(3H)-one with prop-2-en-1-yl bromide under basic conditions to alkylate the N3 position (yields ~80%) .
- Step 2 : Introduce the sulfanylacetamide group via nucleophilic substitution using 2-chloroacetamide derivatives in the presence of a base like K₂CO₃ in DMF . Critical parameters include temperature control (80–100°C), anhydrous solvents, and inert atmospheres to prevent side reactions.
Q. How is the compound’s structure validated post-synthesis?
Use a combination of:
- ¹H NMR : Confirm substituent integration (e.g., δ 12.50 ppm for NH, δ 4.12 ppm for SCH₂) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or connectivity. For analogs, SHELX software (e.g., SHELXL-2016) refines structures using diffraction data (R-factor < 0.05) .
- Elemental analysis : Verify purity (e.g., C: 45.29% vs. calculated 45.36%) .
Advanced Research Questions
Q. How to address data contradictions during crystallographic refinement?
Common issues include disordered atoms or poor data-to-parameter ratios. Mitigation strategies:
- Use SHELXL restraints (e.g., DFIX, SIMU) to model thermal motion or geometric uncertainties .
- Cross-validate with Cambridge Structural Database (CSD) entries (e.g., search for similar sulfanylacetamide derivatives to compare bond lengths/angles) .
- Apply TWIN/BASF commands in SHELXL for twinned crystals, adjusting scale factors iteratively .
Q. What role do substituents (e.g., 3-chlorophenyl, allyl) play in biological activity?
- The 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability.
- The allyl group at N3 may influence conformational flexibility, impacting target binding (e.g., kinase inhibition) .
- Structure-activity relationship (SAR) studies : Replace substituents systematically (e.g., fluorophenyl for chlorophenyl) and assay activity against targets like EGFR or COX-2 .
Q. How to analyze hydrogen-bonding patterns and their impact on crystal packing?
- Use graph-set analysis (R²₂(8), etc.) to classify motifs (e.g., intramolecular N–H···N bonds stabilizing folded conformations) .
- Compare with analogs in the CSD. For example, N-(4-chlorophenyl) analogs show dihedral angles of 42–67° between aromatic rings, affecting π-π stacking .
Q. What computational methods predict electronic properties relevant to reactivity?
- DFT calculations (B3LYP/6-311++G(d,p)) model frontier orbitals (HOMO-LUMO gap) to assess redox stability .
- Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites (e.g., sulfur in sulfanyl groups) for reaction planning .
Methodological Tables
Table 1 : Key Crystallographic Data for Structural Analogues
| Parameter | N-(3-chlorophenyl) Derivative | N-(4-chlorophenyl) Derivative |
|---|---|---|
| Space group | P21/c | P21/c |
| a, b, c (Å) | 18.220, 8.118, 19.628 | 7.890, 10.245, 19.302 |
| β (°) | 108.76 | 90.00 |
| R-factor | 0.050 | 0.041 |
| Intramolecular H-bonds | N–H···N (2.12 Å) | N–H···O (2.05 Å) |
Table 2 : Synthetic Optimization Parameters
| Reaction Step | Optimal Conditions | Yield (%) |
|---|---|---|
| N3-Alkylation | DMF, K₂CO₃, 80°C, 12 hr | 80 |
| Sulfanyl Group Addition | THF, NaH, 0°C → RT, 6 hr | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
